molecular formula C11H10O3 B13167204 Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate

Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate

Cat. No.: B13167204
M. Wt: 190.19 g/mol
InChI Key: JDIBGSCQBXEMDB-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate is an organic compound with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol . This compound is characterized by the presence of a methyl ester group, a hydroxyl group, and a prop-2-ynoate moiety attached to a phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate typically involves the esterification of 2-hydroxy-5-methylphenylprop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate is unique due to the presence of both a hydroxyl group and a prop-2-ynoate moiety on the phenyl ring. This combination of functional groups imparts distinct reactivity and selectivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate

InChI

InChI=1S/C11H10O3/c1-8-3-5-10(12)9(7-8)4-6-11(13)14-2/h3,5,7,12H,1-2H3

InChI Key

JDIBGSCQBXEMDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C#CC(=O)OC

Origin of Product

United States

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